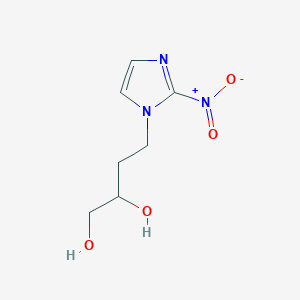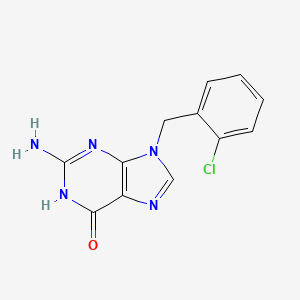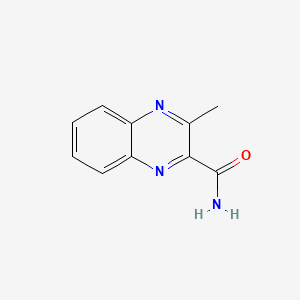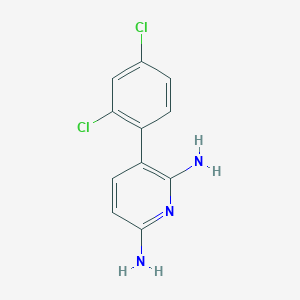![molecular formula C18H14O4 B13995803 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione CAS No. 6629-21-6](/img/structure/B13995803.png)
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is a compound that belongs to the class of naphthoquinones. Naphthoquinones are known for their diverse biological activities and are widely studied for their potential applications in medicine, biology, and industry. This compound, in particular, has garnered interest due to its unique chemical structure and potential therapeutic properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione can be achieved through various synthetic routes. One common method involves the use of L-proline as a green organocatalyst under reflux conditions in ethanol. This method is advantageous due to its simplicity, high yields, short reaction time, safety, and reusability of the catalyst . Another approach involves the microwave-assisted three-component domino reaction starting from 2-hydroxy-1,4-naphthoquinone, tetronic acid, and various aromatic aldehydes .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The quinone structure is particularly susceptible to reduction, oxidation, and addition of nucleophiles such as O-, N-, and S-nucleophiles .
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the quinone structure can lead to the formation of hydroquinone derivatives, while oxidation can yield various oxidized products.
科学研究应用
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione has a wide range of scientific research applications:
作用机制
The mechanism of action of 2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. The quinone structure can generate reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components. This property is exploited in its anticancer activity, where the compound can induce apoptosis in cancer cells through the generation of ROS and regulation of tumor suppressor factors .
相似化合物的比较
Similar Compounds
2-Hydroxy-1,4-naphthoquinone (Lawsone): Known for its use in henna and its biological activities.
3-Arylated 2-hydroxy-1,4-naphthoquinone derivatives: These compounds have shown cytotoxic activity against human cancer cell lines.
Thiophene derivatives: These compounds exhibit a variety of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.
Uniqueness
2-[Hydroxy(4-methoxyphenyl)methyl]naphthalene-1,4-dione is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its ability to act as a molecular probe and its fluorescence properties make it valuable in biochemical research. Additionally, its potential anticancer activity sets it apart from other similar compounds.
属性
CAS 编号 |
6629-21-6 |
|---|---|
分子式 |
C18H14O4 |
分子量 |
294.3 g/mol |
IUPAC 名称 |
2-[hydroxy-(4-methoxyphenyl)methyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C18H14O4/c1-22-12-8-6-11(7-9-12)17(20)15-10-16(19)13-4-2-3-5-14(13)18(15)21/h2-10,17,20H,1H3 |
InChI 键 |
ANGZQESMCWBZAV-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)C(C2=CC(=O)C3=CC=CC=C3C2=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


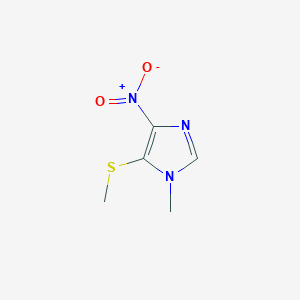
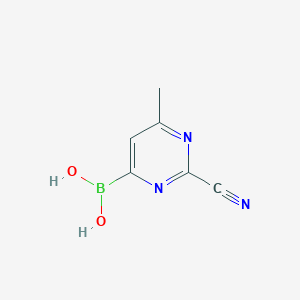
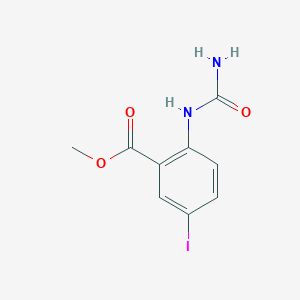
![2-Tert-butyl-1-oxa-2-azaspiro[2.5]octane](/img/structure/B13995746.png)


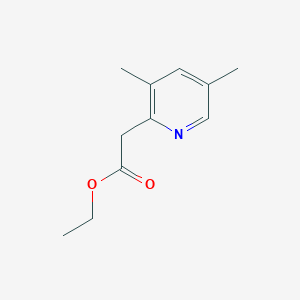
![Benzoicacid, 4-[[[5,7-bis(acetylamino)pyrido[3,4-b]pyrazin-3-yl]methyl]methylamino]-](/img/structure/B13995767.png)


